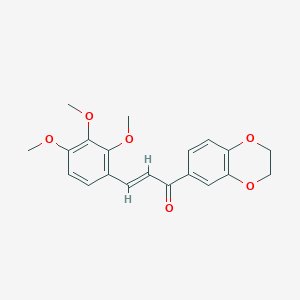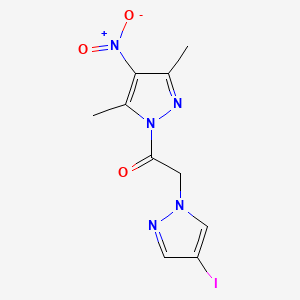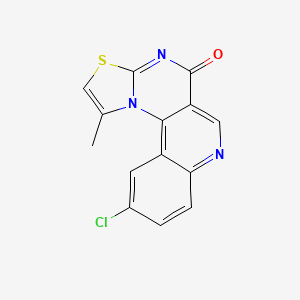![molecular formula C20H16ClN3O2S B11473097 N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11473097.png)
N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyridine ring, and a chlorophenyl group
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves several steps. One common method includes the condensation of 4-chlorobenzaldehyde with 3-methyl-2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with thiophene-2-carboxylic acid under acidic conditions to yield the desired thienopyridine core.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial and antiviral effects. The compound’s structure allows it to bind to enzyme active sites, disrupting their normal function and leading to the inhibition of microbial growth .
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds such as imidazo[1,2-a]pyridines and pyrrolo[3,4-c]pyridines. These compounds share structural similarities but differ in their biological activities and applications. For instance, imidazo[1,2-a]pyridines are known for their anti-tubercular properties, while pyrrolo[3,4-c]pyridines are explored for their glucose-lowering effects .
Properties
Molecular Formula |
C20H16ClN3O2S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-6-oxo-4-pyridin-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-11-17-15(12-3-2-8-22-10-12)9-16(25)24-20(17)27-18(11)19(26)23-14-6-4-13(21)5-7-14/h2-8,10,15H,9H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
HUJBWQHHNRQTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11473016.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11473021.png)
![5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11473022.png)


![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B11473057.png)
![N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide](/img/structure/B11473058.png)
![2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11473060.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11473066.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B11473073.png)
![2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B11473082.png)
![N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11473084.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11473090.png)

